molecular formula C16H14O4 B11745544 4,2'-Dihydroxy-4'-methoxychalcone

4,2'-Dihydroxy-4'-methoxychalcone

Cat. No.: B11745544
M. Wt: 270.28 g/mol
InChI Key: MOESXQFGHNEYAH-RUDMXATFSA-N
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Description

4,2’-Dihydroxy-4’-methoxychalcone is a chalcone, a type of natural phenolic compound. Chalcones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This particular compound has shown promise in preventing allergic reactions .

Preparation Methods

The synthesis of 4,2’-Dihydroxy-4’-methoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 2,4-dihydroxyacetophenone and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions .

Chemical Reactions Analysis

4,2’-Dihydroxy-4’-methoxychalcone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,2’-Dihydroxy-4’-methoxychalcone involves its interaction with various molecular targets and pathways. It has been shown to inhibit the release of histamine from mast cells, which is a key mediator in allergic reactions. Additionally, it modulates the activity of enzymes involved in oxidative stress, such as superoxide dismutase and catalase .

Comparison with Similar Compounds

4,2’-Dihydroxy-4’-methoxychalcone can be compared with other chalcones such as:

The uniqueness of 4,2’-Dihydroxy-4’-methoxychalcone lies in its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

(E)-1-(2-hydroxy-4-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C16H14O4/c1-20-13-7-8-14(16(19)10-13)15(18)9-4-11-2-5-12(17)6-3-11/h2-10,17,19H,1H3/b9-4+

InChI Key

MOESXQFGHNEYAH-RUDMXATFSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)O)O

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)O)O

Origin of Product

United States

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